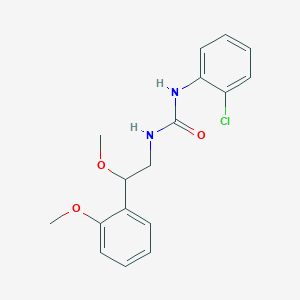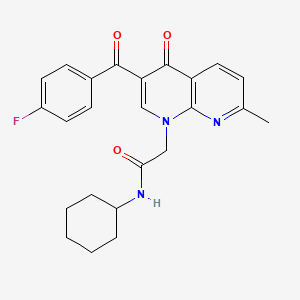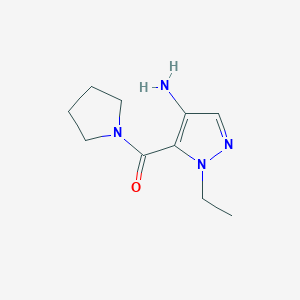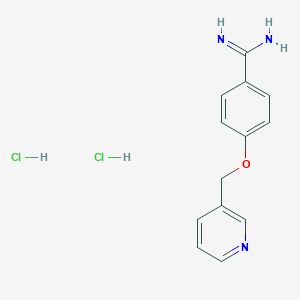
1-(2-Chlorophenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the signaling pathways of B cells, which are responsible for producing antibodies to fight infections. TAK-659 has been found to have potential therapeutic applications in the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders.
Aplicaciones Científicas De Investigación
Chromatographic Analysis of Urea Derivatives in Soils
Research by Katz and Strusz (1968) on maloran, a urea derivative used as a herbicide, demonstrates the environmental fate of similar compounds. Their study highlights chromatographic procedures for determining urea derivatives and metabolites in soils, suggesting potential agricultural and environmental monitoring applications for the specific urea compound (S. Katz & R. Strusz, 1968).
Photodegradation and Hydrolysis Studies
Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea herbicides, offering insights into environmental persistence and degradation pathways. Such studies are critical for understanding how specific urea derivatives might behave under environmental conditions, affecting their use and regulation (G. Gatidou & E. Iatrou, 2011).
Corrosion Inhibition
Research by Bahrami and Hosseini (2012) on the inhibition effect of urea derivatives on mild steel corrosion provides a foundation for industrial applications, suggesting that similar compounds could serve as effective corrosion inhibitors in acidic environments (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
Directed Lithiation Studies
Smith, El‐Hiti, and Alshammari (2013) focused on the directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, providing a pathway to synthesize variously substituted products. This methodology could be applicable for functionalizing the urea derivative , offering routes to novel materials or pharmaceuticals (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).
Optical and Structural Properties
Kumar et al. (2011) explored the optical and structural properties of chalcone NLO single crystals, indicating the potential of urea derivatives in materials science, particularly in nonlinear optical applications. This research suggests areas where the specific urea compound might find use in the development of optical materials (P. C. R. Kumar et al., 2011).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-15-10-6-3-7-12(15)16(23-2)11-19-17(21)20-14-9-5-4-8-13(14)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGFHSUVWLEYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)
![4-[2-(2,6-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3010417.png)
![2-{[(3-Methylphenyl)amino]methyl}phenol](/img/structure/B3010418.png)

![tert-butyl (1-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3010423.png)

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B3010427.png)
![N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3010428.png)


![N-(2,6-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3010432.png)
![N-(2,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3010433.png)